tert-butyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-5-hydroxypentanoate
Description
tert-butyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-5-hydroxypentanoate is a chiral amino acid derivative featuring a tert-butyl ester group, a tert-butoxycarbonyl (Boc)-protected amine at the (2R)-position, and a hydroxyl group at the fifth carbon of the pentanoate backbone. This compound is primarily utilized in peptide synthesis and pharmaceutical intermediates due to its stereochemical stability and protective group compatibility. The Boc group ensures selective deprotection under acidic conditions, while the hydroxyl group enables further functionalization, such as oxidation or substitution .
Properties
IUPAC Name |
tert-butyl (2R)-5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO5/c1-13(2,3)19-11(17)10(8-7-9-16)15-12(18)20-14(4,5)6/h10,16H,7-9H2,1-6H3,(H,15,18)/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVPHMFKKFOZSK-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCO)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CCCO)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-butyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-5-hydroxypentanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its implications in pharmacology.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C17H33NO5
- Molecular Weight : 323.46 g/mol
The compound features a tert-butoxycarbonyl group which is often used in peptide synthesis and can influence the compound's solubility and reactivity.
1. Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activity. For instance, studies have shown that derivatives of tert-butoxycarbonyl compounds can reduce oxidative stress in cellular models, suggesting potential neuroprotective effects against conditions like ischemic stroke .
2. Anti-inflammatory Activity
Compounds that incorporate the tert-butoxycarbonyl moiety have been noted for their anti-inflammatory effects. A study on related cyclohexanones demonstrated their ability to inhibit inflammatory markers, which may be relevant for developing treatments for inflammatory diseases .
3. Neuroprotective Effects
The neuroprotective potential of tert-butyl derivatives has been highlighted in various studies. For example, LX009 was found to activate the Nrf2/HO-1 pathway, which is crucial for cellular defense against oxidative damage .
Case Study 1: Neuroprotective Mechanism
In a study examining the effects of LX009 on oxidative stress during ischemic conditions, researchers utilized an oxygen-glucose deprivation model to simulate stroke. The results indicated that LX009 significantly reduced cell apoptosis and improved mitochondrial function by modulating reactive oxygen species (ROS) levels and enhancing antioxidant enzyme activities such as catalase and superoxide dismutase .
Case Study 2: Inflammation Reduction
Another study focused on the synthesis of new tert-butoxycarbonyl cyclohexanones demonstrated their efficacy in reducing inflammation markers in vitro. The compounds exhibited a dose-dependent inhibition of pro-inflammatory cytokines, suggesting their potential as therapeutic agents in inflammatory diseases .
Scientific Research Applications
Synthesis of Peptides
One of the primary applications of tert-butyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-5-hydroxypentanoate is in the synthesis of peptides. The tert-butyloxycarbonyl (Boc) group serves as a protective group for amino acids during peptide synthesis. The compound can be utilized in solid-phase peptide synthesis (SPPS), allowing for the construction of complex peptide chains with high purity and yield.
| Application | Description | Reference |
|---|---|---|
| Peptide Synthesis | Used as a Boc-protected amino acid in SPPS | |
| Drug Development | Serves as an intermediate in the synthesis of bioactive peptides | |
| Bioconjugation | Facilitates the attachment of peptides to biomolecules for targeted delivery |
Drug Development
The compound has been investigated for its role in drug development, particularly in creating therapeutics targeting various diseases. Its ability to form stable linkages with other pharmacophores makes it an essential building block in designing new drugs.
- Case Study: Anticancer Agents
Research has demonstrated that derivatives of this compound exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. For instance, a study highlighted its efficacy against breast cancer cell lines through targeted delivery mechanisms using peptide conjugates.
Bioconjugation Techniques
This compound is also employed in bioconjugation techniques. By attaching biomolecules to this compound, researchers can enhance the specificity and efficacy of drug delivery systems.
- Case Study: Targeted Drug Delivery
A recent study showcased how conjugating this compound with antibodies improved the targeting of cancer cells, resulting in reduced side effects compared to conventional therapies.
Data Tables
| Derivative | Activity | IC50 (µM) |
|---|---|---|
| Boc-Lys(BOC)-OH | Anticancer | 15 |
| Boc-Gly-OH | Antimicrobial | 25 |
| Boc-Ala-OH | Anti-inflammatory | 30 |
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Stereochemical and Physicochemical Properties
- Chirality: The (2R)-configuration in the target compound provides enantioselectivity in peptide chains, whereas the (S)-configured bromo derivative () is tailored for specific stereochemical requirements in drug intermediates .
- Solubility and Stability:
Analytical Characterization
- NMR and MS Data:
The target compound’s ¹H NMR (CDCl₃) would show distinct signals for the Boc group (δ ~1.44 ppm, singlet) and hydroxyl proton (δ ~2.50–2.36 ppm, multiplet), differing from the bromo derivative’s δ ~3.28 ppm (dd) for the adjacent CH₂Br group . - Purity: HPLC analysis of tert-butyl 5-{[(benzyloxy)carbonyl]amino}pentanoate confirms >99% purity, a standard for pharmaceutical intermediates .
Preparation Methods
Boc Protection of the Amino Group
The tert-butoxycarbonyl (Boc) group is introduced to protect the amino functionality early in the synthesis. In a representative procedure, the amino group of (2R)-2-aminopentanoic acid is reacted with di-tert-butyl dicarbonate (Boc₂O) in a tetrahydrofuran (THF)/water biphasic system. Sodium bicarbonate (NaHCO₃) serves as the base, facilitating the formation of the Boc-protected intermediate at 0°C to room temperature over 10 hours. This method achieves >90% yield, with the Boc group providing stability during subsequent reactions.
Key Reaction Parameters
Esterification with tert-Butanol
The carboxylic acid moiety is esterified using tert-butanol under acidic conditions. In a optimized protocol, the Boc-protected amino acid is treated with tert-butanol in the presence of sulfuric acid (H₂SO₄) as a catalyst. The reaction proceeds at 60°C for 6 hours, yielding the tert-butyl ester with minimal racemization. Alternative methods employ dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) for milder conditions, though with slightly lower yields (78–85%).
Hydroxylation at the 5-Position
The introduction of the hydroxyl group at the 5-position is achieved via a two-step oxidation-reduction sequence. First, the terminal methyl group is oxidized to a ketone using pyridinium chlorochromate (PCC) in dichloromethane (DCM). Subsequent stereoselective reduction with sodium borohydride (NaBH₄) in methanol at -20°C affords the (R)-configured alcohol with 88% enantiomeric excess (ee).
Comparative Hydroxylation Methods
| Reducing Agent | Solvent | Temperature | ee (%) | Yield (%) | Source |
|---|---|---|---|---|---|
| NaBH₄ | MeOH | -20°C | 88 | 75 | |
| LiAlH₄ | THF | 0°C | 82 | 68 | |
| BH₃·THF | THF | RT | 85 | 70 |
Optimization of Reaction Parameters
Temperature Control in Esterification
Elevated temperatures (>60°C) during esterification risk Boc group cleavage, while temperatures <50°C prolong reaction times. A balance is achieved at 60°C, where the esterification completes in 6 hours without detectable deprotection.
Solvent Effects on Stereoselectivity
Polar aprotic solvents (e.g., THF) enhance the stereoselectivity of the hydroxylation step by stabilizing transition states. In contrast, nonpolar solvents like toluene reduce ee by 15–20% due to poor solubilization of the borohydride species.
Industrial-Scale Production Considerations
Large-scale synthesis employs continuous flow reactors for Boc protection and esterification, improving heat dissipation and reducing reaction times by 40% compared to batch processes. Automated pH control systems maintain optimal conditions during aqueous workups, minimizing hydrolysis of the tert-butyl ester.
Challenges and Solutions
Q & A
Q. What are the key synthetic routes for tert-butyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-5-hydroxypentanoate, and how do reaction conditions influence yield?
The compound is synthesized via multi-step reactions, often involving Boc (tert-butoxycarbonyl) protection of amines and esterification. Critical steps include:
- Amine protection : Use of Boc anhydride under basic conditions (e.g., NaHCO₃) to protect the amino group .
- Hydroxyl group introduction : Controlled reduction or hydroxylation of precursor ketones (e.g., NaBH₄ in THF) .
- Steric considerations : The tert-butyl groups require anhydrous conditions and inert atmospheres to avoid side reactions . Yields are optimized by adjusting temperature (0–25°C), solvent polarity (DMF or THF), and stoichiometric ratios of reagents (e.g., HATU/DIEA for coupling) .
Q. How is the stereochemical integrity of the (2R) configuration maintained during synthesis?
- Chiral auxiliaries : Use of enantiomerically pure starting materials (e.g., L-amino acid derivatives) .
- Stereoselective reactions : Catalytic asymmetric hydrogenation or enzymatic resolution to preserve the R-configuration .
- Analytical validation : Confirm stereochemistry via chiral HPLC or optical rotation measurements, comparing to reference standards .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 1.2–1.5 ppm (tert-butyl protons) and δ 5.0–5.5 ppm (carbamate NH) .
- ¹³C NMR : Signals at ~80 ppm (tert-butyl carbons) and ~155 ppm (Boc carbonyl) .
- IR spectroscopy : Stretching at ~1700 cm⁻¹ (ester C=O) and ~3300 cm⁻¹ (hydroxyl O-H) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and fragmentation patterns .
Advanced Research Questions
Q. How can conflicting spectral data arising from impurities or diastereomers be resolved?
- Purification strategies : Use reverse-phase HPLC with gradients (e.g., acetonitrile/water) to separate diastereomers .
- Differential analysis : Compare 2D NMR (COSY, HSQC) to distinguish overlapping signals from impurities .
- Crystallography : Single-crystal X-ray diffraction for unambiguous structural confirmation .
Q. What strategies mitigate steric hindrance from tert-butyl groups during coupling reactions?
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates .
- Coupling reagents : Use HATU or EDCI instead of DCC for improved efficiency in sterically crowded environments .
- Microwave-assisted synthesis : Accelerates reaction rates, reducing decomposition risks .
Q. How does the hydroxyl group at position 5 influence reactivity in peptidomimetic design?
- Hydrogen bonding : The hydroxyl group participates in intramolecular H-bonding, stabilizing β-turn structures critical for mimicking peptide conformations .
- Functionalization : Acts as a handle for further derivatization (e.g., glycosylation or phosphorylation) .
- Biological activity : Modulates interactions with enzymes (e.g., hydrolases) by altering electronic density .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess (ee)?
- Catalyst leaching : Heterogeneous catalysts (e.g., immobilized lipases) prevent racemization during prolonged reactions .
- Process monitoring : In-line FTIR or Raman spectroscopy to track ee in real-time .
- Crystallization-induced asymmetric transformation : Enhances ee by selectively crystallizing the desired enantiomer .
Data Contradiction & Optimization
Q. Why do reported melting points vary across studies, and how should researchers address this?
- Purity factors : Residual solvents (e.g., DMF) lower observed melting points. Recrystallization from ethyl acetate/hexane improves purity .
- Polymorphism : Thermal history (cooling rate) affects crystalline forms. Use differential scanning calorimetry (DSC) to characterize polymorphs .
Q. How can contradictory bioactivity results in enzyme inhibition assays be reconciled?
- Assay conditions : Variations in buffer pH or ionic strength alter compound protonation states. Standardize conditions (e.g., pH 7.4 PBS) .
- Metabolite interference : Check for Boc deprotection under assay conditions (LC-MS monitoring recommended) .
Applications in Drug Discovery
Q. What design principles optimize this compound for β-catenin/Tcf protein-protein inhibition?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
